trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hcl
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Overview
Description
trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride: is a chemical compound with the molecular formula C14H21ClN2O2 and a molecular weight of 284.79 g/mol . It is a white to yellow solid that is typically stored at temperatures between 2-8°C . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves several steps. One common method includes the reaction of benzyl chloroformate with 3-amino-4-methylpiperidine under controlled conditions to form the desired product. The reaction typically requires a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: In chemistry, trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various complex organic molecules.
Biology: In biological research, this compound is utilized in the study of enzyme interactions and receptor binding. Its unique structure allows it to act as a probe for investigating biological pathways and mechanisms .
Medicine: In medicine, trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific diseases or conditions .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and advanced materials. Its chemical properties make it suitable for use in various manufacturing processes .
Mechanism of Action
The mechanism of action of trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- cis-Benzyl 3-amino-4-methylpiperidine-1-carboxylate
- trans-Benzyl 3-amino-4-ethylpiperidine-1-carboxylate
Uniqueness: trans-Benzyl 3-amino-4-methylpiperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the benzyl group and the hydrochloride salt form enhances its solubility and reactivity, making it distinct from other similar compounds .
Properties
IUPAC Name |
benzyl (3S,4R)-3-amino-4-methylpiperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2.ClH/c1-11-7-8-16(9-13(11)15)14(17)18-10-12-5-3-2-4-6-12;/h2-6,11,13H,7-10,15H2,1H3;1H/t11-,13-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJLWUJXQMYCPX-LOCPCMAASA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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